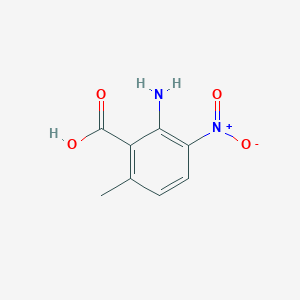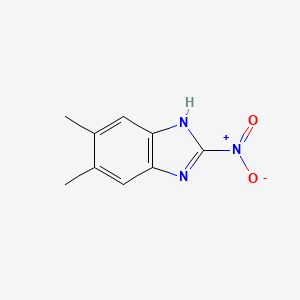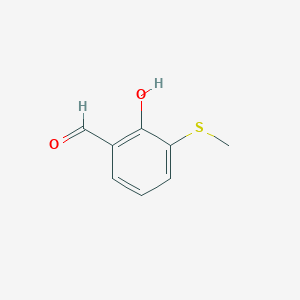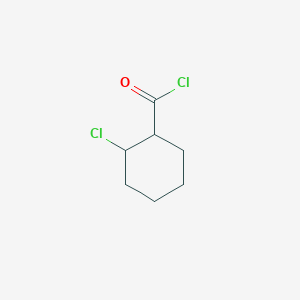
2-Chlorocyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorocyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a chlorine atom and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanol with thionyl chloride (SOCl₂) to form cyclohexyl chloride, which is then further reacted with phosgene (COCl₂) to introduce the carbonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of 2-Chlorocyclohexane-1-carbonyl chloride typically involves large-scale chlorination processes. The use of catalysts such as aluminum chloride (AlCl₃) can enhance the efficiency of the chlorination reaction. The subsequent introduction of the carbonyl chloride group is achieved through controlled reactions with phosgene under specific temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorocyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: The compound can undergo oxidation to form cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Major Products Formed
Substitution: Formation of cyclohexanol or cyclohexylamine.
Reduction: Formation of cyclohexane or cyclohexanol.
Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.
Applications De Recherche Scientifique
2-Chlorocyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chlorocyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The chlorine atom can also participate in substitution reactions, making the compound versatile in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl chloride: Similar structure but lacks the carbonyl chloride group.
Cyclohexanecarbonyl chloride: Similar structure but lacks the chlorine atom on the cyclohexane ring.
Chlorocyclohexane: Similar structure but lacks the carbonyl chloride group
Uniqueness
2-Chlorocyclohexane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
37420-99-8 |
|---|---|
Formule moléculaire |
C7H10Cl2O |
Poids moléculaire |
181.06 g/mol |
Nom IUPAC |
2-chlorocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2 |
Clé InChI |
YBGRDIRBHQVWSX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


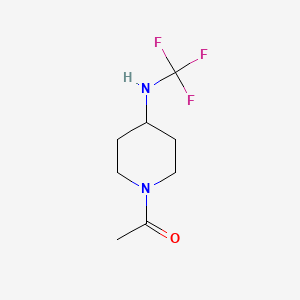
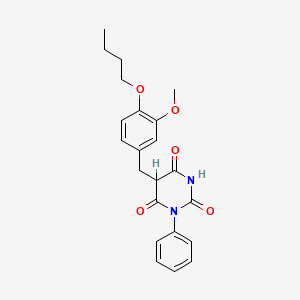

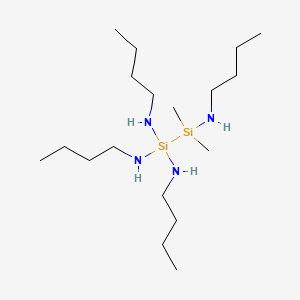

![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)


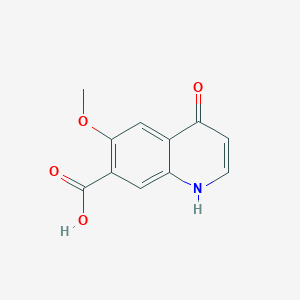
![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)
